molecular formula C9H7NO3S B13706243 2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide

2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide

Cat. No.: B13706243
M. Wt: 209.22 g/mol
InChI Key: KXUVCUGIDICCNO-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide is a high-purity chemical reagent with the CAS Number 1639296-29-9 and a molecular formula of C 9 H 7 NO 3 S . This compound belongs to the class of thienopyridine N-oxides, which are fused heterocyclic systems of significant interest in medicinal and organic chemistry . The structure features a pyridine ring annulated with a thiophene ring, and the nitrogen atom of the pyridine is in the oxidized N-oxide form . The methoxycarbonyl group at the 2-position provides a versatile handle for further synthetic modifications, making this compound a valuable scaffold for constructing more complex molecules. The N-oxide functional group is a key structural motif that modifies the electronic properties of the heterocyclic ring, making it more amenable to electrophilic substitution at the 2- and 4-positions and serving as a activated directing group in metal-catalyzed cross-coupling reactions . Thienopyridine scaffolds, in general, have demonstrated a wide range of promising biological activities in research, including anti-inflammatory properties and the inhibition of spontaneous platelet aggregation . Furthermore, closely related thienopyridine structures have been identified as inhibitors of biological targets such as Tyrosine-protein phosphatase non-receptor type 1 (PTP1B) , suggesting potential for this compound class in developing therapeutic agents. Researchers can leverage this compound as a key building block in the synthesis of novel compounds for drug discovery, materials science, and as a precursor for further chemical exploration. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

methyl 7-oxidothieno[2,3-b]pyridin-7-ium-2-carboxylate

InChI

InChI=1S/C9H7NO3S/c1-13-9(11)7-5-6-3-2-4-10(12)8(6)14-7/h2-5H,1H3

InChI Key

KXUVCUGIDICCNO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(S1)[N+](=CC=C2)[O-]

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

The synthesis employs heterocyclic intermediates such as:

Table 1: Common Starting Materials and Their Key Features

Compound Functional Group Role in Synthesis References
2-chloromethylthiophene Chloromethyl group Cyclization precursor ,
N-(3-thienyl)methyl-N-[2,2-(OR)2]ethyl-para-toluene sulfonamide Sulfonamide derivative Cyclization substrate
Ethyl 5-cyano-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate Cyano ester Building block for heterocycle

Cyclization to Form the Thienopyridine Core

The key step involves cyclizing sulfonamide derivatives or halogenated thiophene precursors under acidic conditions:

  • Method A: Acid-mediated cyclization of N-(3-thienyl)methyl-N-[2,2-(OR)2]ethyl-para-toluene sulfonamide with strong acids like hydrochloric acid in inert solvents such as ethanol or dioxane at elevated temperatures (50°C to boiling point).

  • Method B: Cyclization of halogenated thiophene derivatives (e.g., 2-chloromethylthiophene) with sulfonamide or amine derivatives in the presence of potassium carbonate or sodium hydroxide, followed by acid workup.

Reaction Scheme 1: General cyclization pathway

Thienyl precursor + Acid/Heat → Thieno[2,3-b]pyridine derivative

Key Data:

Reaction Conditions Yield Reference Remarks
Reflux in ethanol with hydrochloric acid 76% Efficient cyclization to pyridine core
Reflux with sodium carbonate and chloroacetonitrile 90% Formation of heterocyclic intermediates

Introduction of the Methoxycarbonyl Group

The methoxycarbonyl group at the seventh position is introduced via esterification or nucleophilic substitution:

Reaction Scheme 2: Esterification process

Thieno[2,3-b]pyridine derivative + Methyl chloroformate → 2-(Methoxycarbonyl)thieno[2,3-b]pyridine

Data Table 2: Representative Esterification Conditions

Reagent Catalyst Solvent Temperature Yield Reference
Methyl chloroformate Triethylamine Dichloromethane 0°C to room temperature 80-85%

Oxidation to the N-oxide

The final oxidation to generate the 7-oxide involves:

  • Oxidizing agents: Meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid or similar solvents.

  • Reaction conditions: Mild temperature (0–25°C) to prevent overoxidation.

Reaction Scheme 3: Oxidation step

Thieno[2,3-b]pyridine derivative + m-CPBA → 2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide

Data Table 3: Oxidation Conditions and Yields

Oxidant Solvent Temperature Yield Reference
m-CPBA Dichloromethane 0°C to room temperature 75-85%

Summary of the Complete Synthetic Route

Step Reaction Conditions Outcome Reference
1 Cyclization of thiophene derivatives Acid reflux Thienopyridine core ,
2 Esterification or nucleophilic substitution Methyl chloroformate, base Introduction of methoxycarbonyl group
3 Oxidation to N-oxide m-CPBA Final compound

Additional Notes and Considerations

  • Reaction Optimization: Reaction yields depend heavily on temperature, solvent choice, and reagent purity.
  • Yield Variability: Yields range from 70% to over 90% depending on the specific route and conditions.
  • Purification: Crystallization, chromatography, and recrystallization are standard purification methods.
  • Safety Precautions: Handling of strong acids, oxidants, and reactive halogenated intermediates requires appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various bases and acids for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxides, while substitution reactions can introduce different functional groups onto the thieno[2,3-b]pyridine ring .

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. Pyrrolo[2,3-b]pyridine Derivatives Replacing the sulfur atom in thieno[2,3-b]pyridine with nitrogen yields pyrrolo[2,3-b]pyridine derivatives. For example, morpholine-substituted 1H-pyrrolo[2,3-b]pyridine demonstrated a 1,083-fold increase in aqueous solubility (1.3 mg/mL vs. 1.2 µg/mL for thieno analogues) due to improved hydrogen-bonding capacity. However, this modification reduced antiproliferative activity against cancer cells, highlighting the critical role of sulfur in bioactivity .

2.1.2. Thieno[2,3-b]pyridine Derivatives with Varying Substituents

  • 4-(4-Methoxyphenylamino)thieno[2,3-b]pyridine-5-carbonitrile: The para-methoxy group enhances electron density, improving giardicidal activity (IC₅₀ = 0.5 µg/mL) against Giardia lamblia .
  • Polymer-loaded thieno[2,3-b]pyridine: Encapsulation in a cholesteryl-poly(allylamine) matrix increased potency five-fold (IC₅₀ = 0.5 µg/mL vs. 2.5 µg/mL for free drug) against BxPC-3 pancreatic cancer cells .
  • Nitro and amino derivatives: Nitration at positions 4 or 5 of the thieno[2,3-b]pyridine 7-oxide core (e.g., compounds III and IV in ) allows further functionalization, but amino derivatives often require protective groups to stabilize reactivity.

Fused-Ring Systems

  • Triazolo-fused derivatives: Ethyl 2-anilino-7-aryl-9-methyl[1,2,4]triazolo[2'',3''-c]pyrido[3',2':4,5]thieno[2,3-e]pyrimidine-8-carboxylates exhibit modified solubility profiles due to bulky substituents .
Mechanistic Insights
  • Anticancer Activity: Thieno[2,3-b]pyridine derivatives induce G2-phase cell cycle arrest and growth inhibition in MDA-MB-231 breast cancer cells, mimicking effects of PLC-δ1/δ3 gene knockdown .
  • Solubility-Activity Trade-off : While pyrrolo[2,3-b]pyridines improve solubility, their reduced activity underscores the necessity of sulfur for target binding .
  • Electron Density Effects : Substituents like methoxy or methoxycarbonyl modulate electron density, enhancing interactions with biological targets (e.g., parasitic enzymes or DNA) .

Biological Activity

2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide is a heterocyclic compound belonging to the thienopyridine family, characterized by its unique thieno[2,3-b]pyridine core and functional groups that enhance its biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C9H7NO3SC_9H_7NO_3S with a molecular weight of approximately 209.22 g/mol. The compound features a methoxycarbonyl group at the 2-position and an oxide group at the 7-position, which contribute to its reactivity and solubility in biological systems .

Anticancer Properties

Recent studies have demonstrated the anticancer potential of thieno[2,3-b]pyridine derivatives. For instance, a synthesized derivative exhibited significant cytotoxic effects on breast cancer cell lines MDA-MB-231 and MCF-7. The compound induced apoptosis in these cells, with IC50 values of approximately 2.082 µM for MDA-MB-231 and 2.053 µM for MCF-7 after 48 hours of treatment .

Table 1: Cytotoxicity Data for Thieno[2,3-b]pyridine Derivatives

Cell LineIC50 (µM)Treatment Duration (h)
MDA-MB-2312.08248
MCF-72.05348

The mechanism of action appears to involve metabolic alterations affecting glycolysis and apoptosis pathways, suggesting that modifications in the structure can significantly impact biological efficacy .

Antimicrobial Activity

In addition to anticancer properties, derivatives of thieno[2,3-b]pyridine have shown promising antimicrobial activity. A study reported that certain derivatives displayed effective antibacterial properties against Gram-negative bacteria with minimum inhibitory concentrations (MIC) around 50 µg/ml .

Case Studies

  • Breast Cancer Cell Line Study : In a controlled experiment involving treatment with a thieno[2,3-b]pyridine derivative, researchers observed a reduction in cancer stem cell populations and alterations in glycosphingolipid expression profiles after treatment. This study highlighted the compound's capacity to affect not only cell viability but also stemness characteristics within tumor microenvironments .
  • Antimicrobial Efficacy Study : Another investigation focused on the synthesis and testing of various thieno[2,3-b]pyridine derivatives against bacterial strains. The results indicated that specific structural modifications could enhance antibacterial potency, suggesting avenues for further drug development targeting resistant bacterial strains .

Q & A

Q. What are the standard synthetic routes for 2-(methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide, and how do reaction conditions influence yield?

The synthesis typically involves intramolecular cyclization of α-halo carbonyl precursors. For example, α-halo carbonyl compounds (e.g., ethyl 2-chloronicotinate) react with thiophene derivatives under reflux conditions in polar aprotic solvents like acetonitrile or ethanol. The presence of electron-withdrawing groups (e.g., methoxycarbonyl) at the aryl position facilitates cyclization by stabilizing reactive intermediates. Yield optimization requires precise temperature control (80–120°C) and stoichiometric ratios of reagents to minimize side reactions .

Q. Which spectroscopic techniques are critical for characterizing the structure of thieno[2,3-b]pyridine derivatives?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT) are essential for confirming molecular weight and substituent positions. For example, ¹H NMR can distinguish between aromatic protons in the thiophene and pyridine rings, while ¹³C NMR identifies carbonyl (C=O) and methoxycarbonyl groups. X-ray crystallography is recommended for resolving ambiguous stereochemistry in fused-ring systems .

Advanced Research Questions

Q. How does the substitution pattern on the thieno[2,3-b]pyridine scaffold influence adenosine receptor (A1AR) binding affinity?

Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., methoxycarbonyl) at the 2-position enhance A1AR affinity by stabilizing hydrogen bonding with Thr257 and Glu172 residues. In contrast, bulky substituents at the 4-position reduce binding due to steric clashes in the receptor’s hydrophobic pocket. For instance, compound 7c (Ki = 61.9 nM) demonstrates optimal A1AR affinity with a methoxycarbonyl group and unsubstituted pyridine nitrogen .

Q. What mechanistic insights explain the anticancer activity of thieno[2,3-b]pyridine derivatives against multidrug-resistant (MDR) cell lines?

Thieno[2,3-b]pyridines inhibit P-glycoprotein (P-gp)-mediated drug efflux in MDR cells, as shown in cytotoxicity assays using resistant leukemia (CEM/ADR5000) and sensitive (CCRF-CEM) cell lines. Derivatives with a nitro group at the 3-position (e.g., ethyl 3-nitro-4-oxothieno[2,3-b]pyridine-5-carboxylate) induce apoptosis via caspase-3 activation and mitochondrial membrane depolarization .

Q. How can conflicting data on cyclization efficiency in thieno[2,3-b]pyridine synthesis be resolved?

Discrepancies in cyclization yields often arise from competing nucleophilic substitution pathways. For example, aryl halides with electron-deficient rings favor intramolecular cyclization (yield >80%), while electron-rich analogs undergo intermolecular coupling. Kinetic studies using DFT calculations or in situ IR monitoring can identify rate-limiting steps and optimize catalyst systems (e.g., Pd(OAc)₂/Xantphos) .

Q. What in vivo models are suitable for evaluating the pharmacokinetic (PK) profile of thieno[2,3-b]pyridine-based A1AR agonists?

Rodent models (e.g., Sprague-Dawley rats) are used to assess brain penetration and metabolic stability. Intraperitoneal administration of 7c (10 mg/kg) shows a plasma half-life (t₁/₂) of 4.2 hours and brain-to-plasma ratio of 0.8, indicating moderate blood-brain barrier permeability. LC-MS/MS quantification of plasma metabolites identifies N-demethylation as the primary degradation pathway .

Methodological Considerations

Q. How to design a robust SAR study for thieno[2,3-b]pyridine derivatives targeting kinase inhibition?

  • Step 1: Synthesize a library of derivatives with systematic variations (e.g., substituents at positions 2, 4, and 7).
  • Step 2: Screen against kinase panels (e.g., PIM-1, COT) using fluorescence polarization assays.
  • Step 3: Validate hits in cellular assays (e.g., proliferation inhibition in HCT116 colon cancer cells).
  • Step 4: Perform molecular docking to correlate substituent effects with binding energy (e.g., interactions with COT kinase’s ATP-binding pocket) .

Q. What analytical strategies mitigate challenges in purifying N-oxide-containing thieno[2,3-b]pyridines?

  • Chromatography: Use reverse-phase HPLC with a C18 column and isocratic elution (MeCN:H₂O, 70:30).
  • Recrystallization: Optimize solvent polarity (e.g., EtOAc/hexane) to isolate crystalline N-oxides.
  • Stability Testing: Monitor degradation under accelerated conditions (40°C/75% RH) via UPLC-UV .

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